Product packaging for 2,6-Dimethyl-nicotinic acid hydrochloride(Cat. No.:CAS No. 100960-91-6)

2,6-Dimethyl-nicotinic acid hydrochloride

Cat. No.: B1453032
CAS No.: 100960-91-6
M. Wt: 187.62 g/mol
InChI Key: PELPCJCHRYHXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dimethyl-nicotinic acid hydrochloride is a derivative of nicotinic acid featuring methyl substituents at the 2- and 6-positions of the pyridine ring, with a carboxylic acid group at the 3-position and a hydrochloride salt form. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its structural stability and reactivity for synthesizing bioactive molecules . Its substitution pattern enhances steric and electronic effects, which can influence binding affinity in drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B1453032 2,6-Dimethyl-nicotinic acid hydrochloride CAS No. 100960-91-6

Properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELPCJCHRYHXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-91-6
Record name 2,6-dimethylpyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-step Catalytic and Substitution Reactions

A notable preparation involves:

  • Step 1: Reaction of fluorosulfonyl fluoride with triethylamine in dichloromethane at 20 °C for 24 hours.
  • Step 2: Use of bis(triphenylphosphine)nickel(II) chloride and 2,9-dimethyl-1,10-phenanthroline as catalysts with manganese in N,N-dimethylformamide under inert atmosphere (Schlenk technique, glovebox) at 20 °C for 20 hours.

This method, reported by Ma et al. (2019), emphasizes the use of nickel catalysis for selective functionalization, yielding 2,6-dimethyl-nicotinic acid with high specificity under mild conditions.

Hydrolysis of Nitrile or Amide Precursors

Another method involves hydrolyzing substituted cyanopyridine or nicotinamide derivatives:

  • Starting from 2,6-dichloro-5-fluoro-3-cyanopyridine, hydrolysis is performed using concentrated sulfuric acid at 75 °C for 45 minutes.
  • Followed by addition of concentrated hydrochloric acid and reflux for 1–2 hours.
  • Cooling precipitates the nicotinic acid derivative, which can be isolated by filtration.

This method yields around 55% of the acid product and is adaptable for substituted nicotinic acids.

Carbonyl Diimidazole (CDI) Mediated Esterification and Subsequent Functionalization

In a related approach for nicotinic acid derivatives:

  • Nicotinic acid is activated by CDI in tetrahydrofuran at 10 °C to room temperature.
  • The activated intermediate reacts with potassium salts of diethyl malonate in the presence of magnesium chloride at elevated temperatures (50 °C) for several hours.
  • The reaction mixture is worked up and purified by chromatography to yield 3-oxo-3-pyridin-3-yl-propionic acid ethyl ester derivatives.

Although this method is reported for nicotinic acid and its esters, it provides a strategic route for functionalizing the pyridine ring that could be adapted for methylation steps leading to 2,6-dimethyl derivatives.

Hydrochloride Salt Formation

The hydrochloride salt of 2,6-dimethyl-nicotinic acid is typically prepared by:

  • Dissolving the free acid in an appropriate solvent.
  • Adding concentrated hydrochloric acid to the solution.
  • Refluxing the mixture for a defined period (e.g., 1–2 hours).
  • Cooling the reaction mixture to precipitate the hydrochloride salt.
  • Isolating the solid by filtration and recrystallizing to improve purity.

This salt formation step is crucial for enhancing the compound’s stability and solubility and is commonly integrated into the final purification process.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Notes Reference
Multi-step nickel-catalyzed methylation Fluorosulfonyl fluoride, triethylamine, Ni catalyst, DMF, 20 °C, 20 h Not specified High specificity, inert atmosphere required
Hydrolysis of cyanopyridine derivatives Concentrated H2SO4 (75 °C), HCl reflux (1–2 h) ~55 Direct hydrolysis, moderate yield
CDI-mediated esterification and functionalization CDI, MgCl2, potassium diethyl malonate, THF, 10–50 °C, 16 h ~25 Useful for ester intermediates, lower yield
Hydrochloride salt formation Concentrated HCl, reflux, cooling, recrystallization High purity Final salt formation step, purity >97%

Research Findings and Notes

  • The nickel-catalyzed method reported by Ma et al. (2019) offers a modern, selective approach under mild conditions, suitable for sensitive substrates and enabling precise methylation at the 2 and 6 positions.
  • Hydrolysis of nitrile or amide precursors remains a classical and scalable industrial method but may require careful control of acid concentration and temperature to optimize yield and purity.
  • CDI-mediated methods provide a versatile platform for further chemical modifications but tend to have moderate yields and require chromatographic purification.
  • The hydrochloride salt preparation is a standard step to enhance compound handling and is usually achieved by acidification and recrystallization from ethanol or methanol solutions.
  • Purity of the final hydrochloride salt typically exceeds 97%, confirmed by HPLC and NMR characterization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-nicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethyl-nicotinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-nicotinic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4,6-Dichloro-nicotinaldehyde

  • Structure : Pyridine ring with chlorine atoms at positions 4 and 6 and an aldehyde group at position 3.
  • Key Differences : Unlike 2,6-dimethyl-nicotinic acid hydrochloride, this compound lacks the carboxylic acid group and features chlorine substituents. The aldehyde group increases reactivity in nucleophilic additions, making it valuable in synthesizing heterocyclic compounds.
  • Applications: Potential use in pharmaceutical research due to its chlorinated aromatic system, which may enhance metabolic stability in drug candidates .

2,6-Dimethylisonicotinaldehyde

  • Structure : Methyl groups at positions 2 and 6, with an aldehyde at position 4 (isonicotinaldehyde framework).
  • Key Differences: Positional isomerism of the aldehyde group distinguishes it from this compound.
  • Applications : Intermediate in organic synthesis, particularly for ligands or coordination complexes .

Functional Derivatives of Nicotinic Acid

Nicotinoyl Chloride Hydrochloride

  • Structure : Nicotinic acid derivative with an acid chloride group (-COCl) instead of carboxylic acid.
  • Key Differences : The acid chloride group confers high reactivity, enabling peptide coupling or acylation reactions. However, it is less stable in aqueous environments compared to the carboxylic acid form.
  • Applications : Reagent in synthesizing amides and esters for drug development .

Pharmacologically Active Hydrochloride Salts

Berberine Hydrochloride

  • Structure: Benzodioxoloquinolizinium alkaloid with a quaternary ammonium group.
  • Key Differences : Unlike the simpler pyridine backbone of this compound, berberine’s polycyclic structure enables intercalation with DNA/RNA, contributing to antimicrobial and antidiabetic activities.
  • Applications : Clinically used for gastrointestinal infections and diabetes management .

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride

  • Structure: Aromatic acetamide with 2,6-dimethylphenyl and ethylmethylamino groups.
  • Key Differences : The acetamide backbone and tertiary amine differentiate it from nicotinic acid derivatives. It is structurally related to lidocaine, a local anesthetic.
  • Applications : Research impurity in anesthetic quality control .

Comparative Data Table

Compound Substituents/Functional Groups Key Properties/Applications References
2,6-Dimethyl-nicotinic acid HCl 2,6-dimethyl; carboxylic acid; HCl salt Pharmaceutical intermediate
4,6-Dichloro-nicotinaldehyde 4,6-Cl; aldehyde Drug synthesis; metabolic stability
Nicotinoyl Chloride HCl Acid chloride; HCl salt Reactive reagent for acylations
Berberine HCl Benzodioxoloquinolizinium; Cl⁻ Antimicrobial, antidiabetic agent
Lidocaine Impurity K (RAD240) 2,6-dimethylphenyl; acetamide; HCl salt Anesthetic research impurity

Research Findings and Implications

  • Structural Reactivity : The methyl groups in this compound likely reduce solubility compared to unsubstituted nicotinic acid but improve lipid membrane permeability, a critical factor in drug bioavailability .
  • Functional Group Impact: Compounds like nicotinoyl chloride hydrochloride exhibit higher synthetic utility but require careful handling due to reactivity, whereas this compound’s carboxylic acid group offers stability for storage and transport .
  • Pharmacological Potential: While berberine hydrochloride has established therapeutic roles, this compound’s applications remain exploratory, necessitating further studies on its biological targets .

Biological Activity

2,6-Dimethyl-nicotinic acid hydrochloride (DMNAH) is a derivative of nicotinic acid, notable for its biological activities and potential therapeutic applications. This compound primarily influences metabolic pathways and lipid profiles, making it a subject of interest in pharmacological and biochemical research.

Target Molecules : DMNAH primarily interacts with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP. These coenzymes are crucial in various metabolic processes, including redox reactions that are vital for cellular energy production and metabolism.

Mode of Action :

  • Lipid Regulation : DMNAH has been shown to reduce levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), while increasing high-density lipoprotein (HDL) levels. This action is beneficial in managing cholesterol levels and reducing cardiovascular disease risk.
  • Enzymatic Interactions : The compound influences the activity of several enzymes, particularly those dependent on NAD+, such as dehydrogenases and reductases. It has also been found to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

DMNAH exhibits significant biochemical properties that contribute to its biological activity:

  • Cellular Effects : It modulates cell signaling pathways and gene expression, impacting cellular metabolism. Notably, it affects the activity of sirtuins, proteins linked to cellular health and longevity.
  • Metabolic Pathways : The compound plays a role in NAD+ biosynthesis through interactions with enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT).

Pharmacokinetics

DMNAH's pharmacokinetic profile indicates that it is well-absorbed and distributed within biological systems. The compound's transport is facilitated by specific transporters, allowing it to enter cells through both facilitated diffusion and active transport mechanisms.

Case Studies

Several studies have explored the biological effects of DMNAH:

  • Lipid Profile Improvement : In a controlled study involving animal models, DMNAH administration led to a significant reduction in triglycerides and LDL levels while enhancing HDL levels. These changes are associated with a decreased risk of atherosclerosis .
  • Antimicrobial Activity : Research has indicated that DMNAH possesses antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : A study investigating the neuroprotective qualities of DMNAH found that it could mitigate oxidative stress-induced neuronal damage. This suggests its potential utility in neurodegenerative conditions .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
Lipid RegulationDecreases VLDL/LDL; increases HDL
AntimicrobialEffective against various bacterial strains
NeuroprotectiveMitigates oxidative stress
Enzymatic InteractionInhibits PARP; modulates sirtuin activity

Table 2: Pharmacokinetic Properties

PropertyDescription
AbsorptionWell absorbed via gastrointestinal tract
DistributionDistributed through blood plasma
MetabolismInvolves conversion via liver enzymes
ExcretionPrimarily excreted through urine

Q & A

Q. What are the validated methods for synthesizing 2,6-dimethyl-nicotinic acid hydrochloride, and how can reaction yields be optimized?

A typical synthesis involves reacting 2-mercapto-4,6-dimethyl-nicotinic acid with reagents like 5-chloromethyl-3-methyl-isoxazole under alkaline conditions (e.g., 10% NaOH in methanol) at 40°C. Sodium iodide (NaI) is used as a catalyst to enhance reactivity. Post-reaction, the product is acidified (pH ~2 with HCl) to precipitate the compound. Yield optimization requires controlling stoichiometry (e.g., 1:1.1 molar ratio of substrate to reagent), reaction time (2–4 hours), and temperature (40–50°C). Purification via recrystallization or column chromatography improves purity .

Q. How can HPLC be utilized to determine the purity and stability of this compound?

A validated HPLC method employs a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH 7.4) and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate. Detection at 207 nm ensures sensitivity. Calibration curves (1.09–10.90 µg·mL⁻¹, r = 0.9999) and recovery rates (99.67–100.1%) confirm accuracy. For stability studies, monitor degradation under stress conditions (e.g., heat, light, acidic/basic hydrolysis) and quantify impurities using peak area normalization .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

  • Solubility : Test in solvents like DMF (0.5 mg/mL), DMSO (5 mg/mL), and PBS (10 mg/mL) under controlled pH (e.g., 7.2) and temperature (37°C) .
  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods.
  • Structural Confirmation : Use NMR (¹H/¹³C) and FTIR to verify functional groups (e.g., carboxylic acid, methyl groups) and hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

Byproducts often arise from incomplete substitution or oxidation. Strategies include:

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Catalyst Optimization : Increase NaI concentration (up to 10 mol%) to enhance reactivity.
  • Post-Synthesis Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to isolate the target compound from impurities .

Q. What experimental designs are suitable for evaluating the compound’s metabolic stability in preclinical models?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint).
  • In Vivo Studies : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Use non-compartmental analysis to determine pharmacokinetic parameters (e.g., AUC, t1/2) .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies may arise from polymorphic forms or hydration states. Standardize protocols by:

  • Temperature Control : Ensure solubility tests are conducted at 25°C ± 0.5°C.
  • Equilibration Time : Stir samples for ≥24 hours before analysis.
  • Solid-State Characterization : Use XRPD to identify crystalline forms impacting solubility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for dust-generating steps.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Measures : For skin/eye contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-nicotinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-nicotinic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.